REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:10][c:11]1[n:12][cH:13][cH:14][cH:15][c:16]1[Cl:17].[F:1][C:2]([c:3]1[n:4][nH:5][cH:6][cH:7]1)([F:8])[F:9].[K+:22].[K+:23].[OH2:29]>>[F:1][C:2]([c:3]1[n:4][n:5](-[c:11]2[n:12][cH:13][cH:14][cH:15][c:16]2[Cl:17])[cH:6][cH:7]1)([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccn(-c2ncccc2Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |